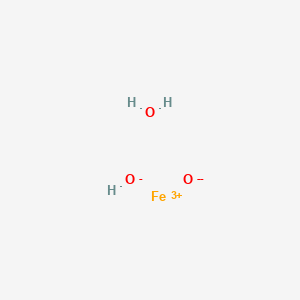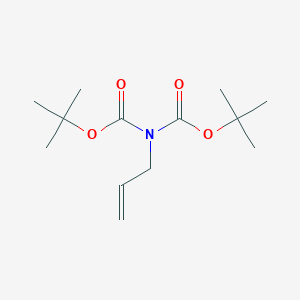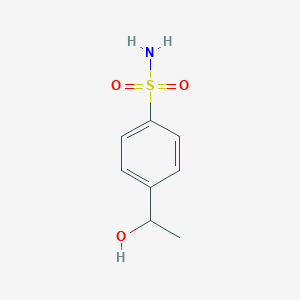
4-(1-Hydroxyethyl)benzol-1-sulfonamid
Übersicht
Beschreibung
4-(1-Hydroxyethyl)benzene-1-sulfonamide, also known as 4-(1-Hydroxyethyl)benzene-1-sulfonamide, is a useful research compound. Its molecular formula is C8H11NO3S and its molecular weight is 201.25 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(1-Hydroxyethyl)benzene-1-sulfonamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(1-Hydroxyethyl)benzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-Hydroxyethyl)benzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-mikrobielles Mittel
Sulfonamid-basierte Verbindungen, wie beispielsweise 4-(1-Hydroxyethyl)benzol-1-sulfonamid, wurden synthetisiert und als anti-mikrobielle Mittel eingesetzt . Diese Verbindungen haben Aktivität gegen verschiedene Bakterien gezeigt, darunter Staphylococcus aureus und Klebsiella pneumoniae .
Anti-Krebsaktivität
Indol und seine Derivate, die aus Sulfonamid-basierten Verbindungen synthetisiert werden können, haben physiologische Aktivität gezeigt, die Anti-Krebs-Eigenschaften umfasst .
Anti-entzündliche Aktivitäten
Indolderivate, die aus Sulfonamid-basierten Verbindungen synthetisiert wurden, haben auch anti-entzündliche Aktivitäten gezeigt .
Antivirale Eigenschaften
Indolderivate haben antivirale Eigenschaften gezeigt, wodurch Sulfonamid-basierte Verbindungen potenziell nützlich für die Entwicklung von antiviralen Medikamenten sind .
Anti-Malaria-Anwendungen
Sulfonamid-basierte Verbindungen wurden bei der Synthese von Indolderivaten verwendet, die anti-malarische Aktivitäten gezeigt haben .
Alkyl-Transfer-Reagenzien
Sulfonimidate, die aus Sulfonamid-basierten Verbindungen synthetisiert werden können, haben Verwendung als Alkyl-Transfer-Reagenzien für Säuren, Alkohole und Phenole gefunden .
Bausteine für andere Schwefel(VI)-Verbindungen
Sulfonimidate, synthetisiert aus Sulfonamid-basierten Verbindungen, wurden als Bausteine verwendet, um alternative Schwefel(VI)-Verbindungen zu erhalten .
Spektroskopische Analyse
Die Infrarot- und Raman-Spektren von this compound wurden unter Verwendung von B3LYP-Dichtefunktionaltheorie (DFT)-Methoden untersucht .
Eigenschaften
IUPAC Name |
4-(1-hydroxyethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-6(10)7-2-4-8(5-3-7)13(9,11)12/h2-6,10H,1H3,(H2,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAILDNLESYHOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50276738 | |
| Record name | 4-(1-hydroxyethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50276738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113412-15-0, 25426-54-4 | |
| Record name | 4-alpha-Hydroxyethylbenzenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113412150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(1-hydroxyethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50276738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 4-(1-Hydroxyethyl)benzene-1-sulfonamide revealed by computational studies?
A1: Computational studies employing Density Functional Theory (DFT) at the B3LYP level provided valuable insights into the structure of 4-(1-Hydroxyethyl)benzene-1-sulfonamide []. The optimized geometry obtained from these calculations revealed the presence of intramolecular hydrogen bonding within the molecule. This interaction likely influences the compound's overall conformation and potentially its interactions with other molecules. Furthermore, the study utilized Natural Bond Orbital (NBO) analysis to elucidate the various intramolecular interactions present. []
Q2: How was computational chemistry employed to study the spectroscopic properties of 4-(1-Hydroxyethyl)benzene-1-sulfonamide?
A2: The research utilized DFT calculations to predict the infrared (IR) and Raman spectra of 4-(1-Hydroxyethyl)benzene-1-sulfonamide []. By calculating the vibrational frequencies and intensities, the study provided a theoretical framework for interpreting experimental spectroscopic data. This approach is valuable for confirming structural assignments and understanding the vibrational modes of the molecule. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


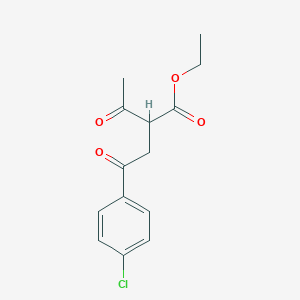
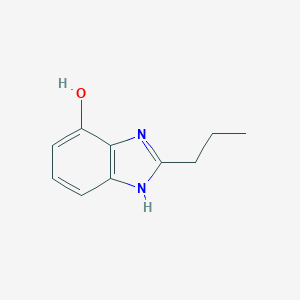
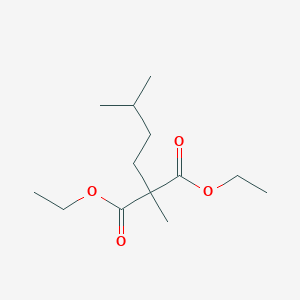
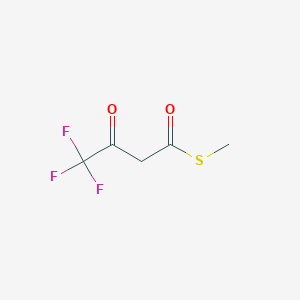
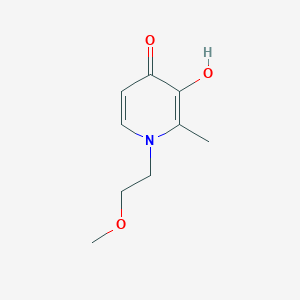
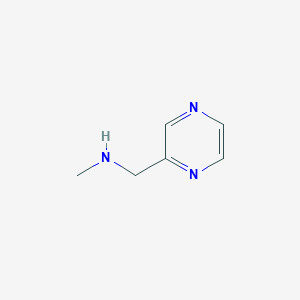
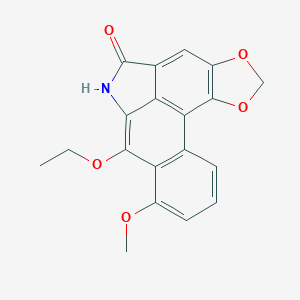
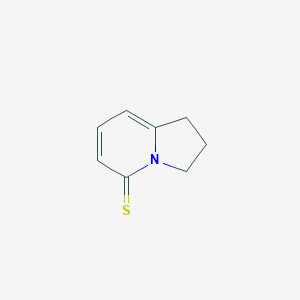
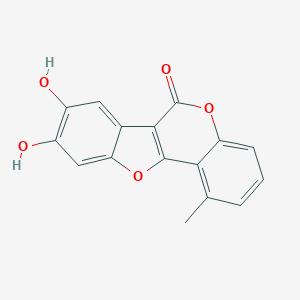
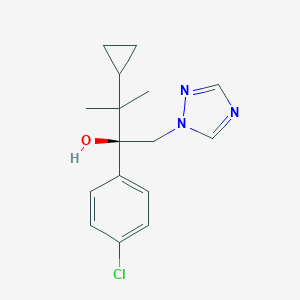
![1-Bromo-4-[12-(4-bromophenoxy)dodecoxy]benzene](/img/structure/B39095.png)

